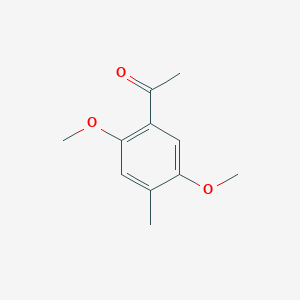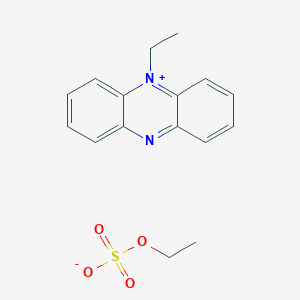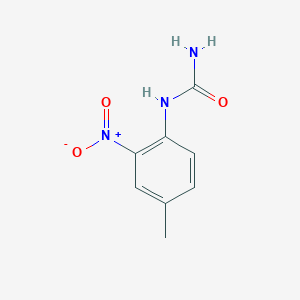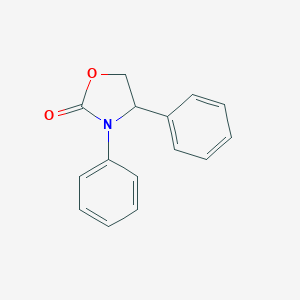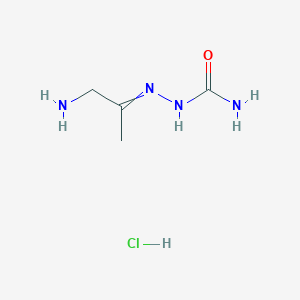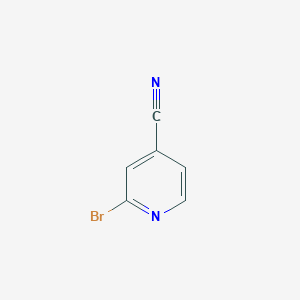
2-Bromo-4-cyanopyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-bromo-4-cyanopyridine derivatives can be efficiently achieved through various methods. For example, 2-bromo-6-isocyanopyridine has been identified as a universal convertible isocyanide for multicomponent chemistry due to its stability and synthetic efficiency. This reagent demonstrates the utility of bromo-cyanopyridines in synthesizing complex organic molecules (van der Heijden et al., 2016). Additionally, a concise synthesis method for 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, has been developed, showcasing the halogen dance reaction's role in creating these compounds (Duan et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-bromo-4-cyanopyridine and its derivatives has been extensively studied. For example, the structural complexity of poly(4-bromopyridine), synthesized through the self-condensation of 4-bromopyridine, has been analyzed, demonstrating the compound's intricate molecular arrangement (Feast & Tsibouklis, 1994).
Chemical Reactions and Properties
2-Bromo-4-cyanopyridine participates in various chemical reactions due to its reactive bromo and cyano groups. It serves as a precursor in the formation of three-dimensional cyanido-bridged networks in coordination systems, illustrating its role in constructing complex molecular architectures (Ohno et al., 2016).
Physical Properties Analysis
The physical properties of 2-bromo-4-cyanopyridine and related compounds have been the subject of various studies. For instance, the synthesis, structures, and magnetic properties of linear chain complexes with 4-cyanopyridine highlight the impact of molecular structure on physical properties (Zhang et al., 1997).
Chemical Properties Analysis
The chemical properties of 2-bromo-4-cyanopyridine derivatives are influenced by their functional groups. Research into the synthesis and properties of ruthenium(II) complexes of 4'-cyano-2,2':6',2''-terpyridine demonstrates how the cyano group affects the photophysical and redox properties of these complexes (Wang et al., 2005).
Wissenschaftliche Forschungsanwendungen
-
Dye Manufacturing : Bromo compounds like 2-Bromo-4-cyanopyridine are often used in the production of dyes. The specific methods of application and experimental procedures can vary widely depending on the specific dye being produced. The outcomes can also vary, but the goal is typically to produce a dye with specific desired properties such as color, lightfastness, and washability.
-
Pharmaceutical Industry : 2-Bromo-4-cyanopyridine can also be used in the pharmaceutical industry, possibly as a building block in the synthesis of more complex compounds. Again, the specific methods of application and experimental procedures can vary widely depending on the specific drug being synthesized. The outcomes can also vary, but the goal is typically to produce a drug with specific desired properties such as efficacy, safety, and stability.
-
Liquid Crystal Production : 2-Bromo-4-cyanopyridine can be used in the production of liquid crystals, which are used in electronic devices such as LCD screens . The specific methods of application and experimental procedures can vary widely depending on the specific type of liquid crystal being produced. The outcomes can also vary, but the goal is typically to produce a liquid crystal with specific desired properties such as optical activity and temperature stability .
-
Flavor and Fragrance Industry : 2-Bromo-4-cyanopyridine can be used as a building block in the synthesis of organic compounds used in the flavor and fragrance industry . The specific methods of application and experimental procedures can vary widely depending on the specific flavor or fragrance being synthesized. The outcomes can also vary, but the goal is typically to produce a flavor or fragrance with specific desired properties such as taste, smell, and stability .
-
Agrochemicals : Cyanopyridines, a type of pyridine derivative which includes 2-Bromo-4-cyanopyridine, find extensive usage in the agrochemical industry . They can be used in the synthesis of pesticides, herbicides, and other agrochemicals . The specific methods of application and experimental procedures can vary widely depending on the specific agrochemical being synthesized. The outcomes can also vary, but the goal is typically to produce an agrochemical with specific desired properties such as efficacy, safety, and environmental impact .
-
Antiviral, Antibacterial, and Fungicidal Activities : Cyanopyridines, including 2-Bromo-4-cyanopyridine, have been reported to possess antiviral, antibacterial, and fungicidal activities . The specific methods of application and experimental procedures can vary widely depending on the specific biological activity being targeted. The outcomes can also vary, but the goal is typically to inhibit the growth or activity of viruses, bacteria, or fungi .
-
Bioconjugation in Peptide Synthesis : 2-Bromo-4-cyanopyridine derivatives have been used for N-terminal cysteine bioconjugation in peptide synthesis . This process involves the reaction of 2-cyanopyridines with electron-withdrawing groups and cysteine under aqueous and mild conditions . This method has been applied to the cysteine-selective chemical modification of bioactive peptides .
-
Organic Synthesis : 2-Bromo-4-cyanopyridine is a versatile synthetic intermediate that finds extensive usage in organic synthesis . It can be used as a building block in the synthesis of various organic compounds, including dyes, pigments, and flavors .
-
Production of Liquid Crystals : 2-Bromo-4-cyanopyridine is also used in the production of liquid crystals, which are used in electronic devices such as LCD screens .
Safety And Hazards
2-Bromo-4-cyanopyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-bromopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJFEKOXQBDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471296 | |
| Record name | 2-Bromo-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-cyanopyridine | |
CAS RN |
10386-27-3 | |
| Record name | 2-Bromo-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




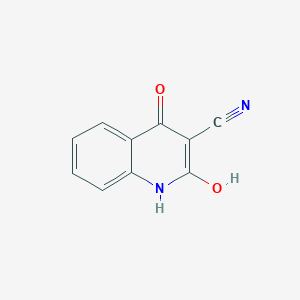
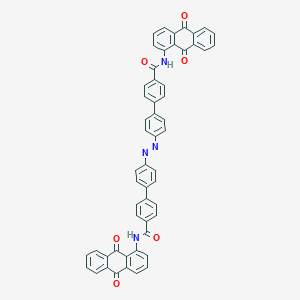
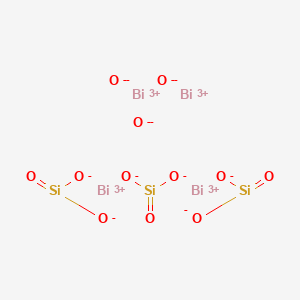


![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
